Bzpheal-ala

Description

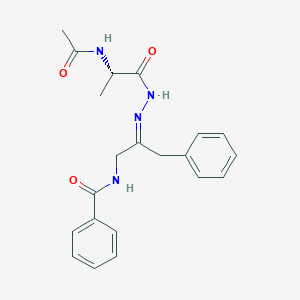

Structure

3D Structure

Properties

IUPAC Name |

N-[(2E)-2-[[(2S)-2-acetamidopropanoyl]hydrazinylidene]-3-phenylpropyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-15(23-16(2)26)20(27)25-24-19(13-17-9-5-3-6-10-17)14-22-21(28)18-11-7-4-8-12-18/h3-12,15H,13-14H2,1-2H3,(H,22,28)(H,23,26)(H,25,27)/b24-19+/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPDLAFXCDTLAS-CDTGLVORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN=C(CC1=CC=CC=C1)CNC(=O)C2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N/N=C(\CC1=CC=CC=C1)/CNC(=O)C2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120411-99-6 | |

| Record name | Bzpheal-ala | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120411996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Precursor Chemistry of Bzpheal Ala

N-Benzoyl-L-phenylalaninal Synthesis Pathways

N-Benzoyl-L-phenylalaninal is a critical aldehyde precursor for the synthesis of Bzpheal-ala. nih.gov The primary synthetic routes to this compound begin with the readily available amino acid, L-phenylalanine.

A common initial step involves the N-benzoylation of L-phenylalanine. This is typically achieved through the Schotten-Baumann reaction, where benzoyl chloride is added to a solution of L-phenylalanine under basic conditions. prepchem.comprepchem.com For instance, L-phenylalanine can be dissolved in an aqueous solution of sodium carbonate, to which benzoyl chloride dissolved in an organic solvent like tetrahydrofuran (B95107) (THF) is gradually added. prepchem.com This process yields N-Benzoyl-L-phenylalanine.

The crucial subsequent step is the selective reduction of the carboxylic acid group of N-Benzoyl-L-phenylalanine to an aldehyde. This transformation is sensitive, as over-reduction would lead to the corresponding alcohol, N-Benzoyl-L-phenylalaninol. ontosight.ai Standard methods for this conversion include:

Conversion to an activated ester or acid chloride: The carboxylic acid can be converted to a more reactive species, such as an acid chloride (e.g., using thionyl chloride) or a Weinreb amide. These intermediates can then be reduced to the aldehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction.

Direct reduction methods: More modern methods may allow for the direct, controlled reduction of the carboxylic acid to the aldehyde using specialized reagents.

The synthesis requires careful control of reaction conditions to maintain the stereochemistry at the alpha-carbon and to achieve high purity of the final aldehyde product. ontosight.ai

N-Acetyl-L-alanine Hydrazide Synthesis Routes

The second precursor, N-Acetyl-L-alanine hydrazide, is a key nucleophile in the formation of Bzpheal-ala. The synthesis of this hydrazide derivative typically starts from L-alanine.

The process generally involves two main steps:

N-acetylation of L-alanine: L-alanine is first protected at the amino group with an acetyl group. This is commonly done by reacting L-alanine with acetic anhydride (B1165640) under basic conditions.

Hydrazinolysis of the corresponding ester: The resulting N-acetyl-L-alanine is often converted to its methyl or ethyl ester to activate the carboxyl group. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like methanol (B129727) or ethanol. The hydrazine displaces the alkoxy group of the ester to form the stable N-Acetyl-L-alanine hydrazide. google.comcdnsciencepub.com

An alternative approach involves using peptide coupling reagents to directly form the hydrazide from N-acetyl-L-alanine and hydrazine, though the ester hydrazinolysis route is very common. google.com The product is typically a stable, crystalline solid that can be purified by recrystallization.

Acylhydrazide Formation Reactions for Bzpheal-ala Generation

The final step in the synthesis of Bzpheal-ala is the condensation reaction between the two precursors, N-benzoyl-L-phenylalaninal and N-acetyl-L-alanine hydrazide. nih.gov This reaction forms an acylhydrazone, which is the core structure of Bzpheal-ala.

The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).

N-benzoyl-L-phenylalaninal + N-acetyl-L-alanine hydrazide → Bzpheal-ala + H₂O

This condensation is typically catalyzed by acid. nih.gov The reaction rate and equilibrium position can be influenced by the pH of the reaction medium. The formation of Bzpheal-ala is notable as it links two distinct amino acid-derived moieties through a stable acylhydrazone linkage. nih.gov

Optimization Strategies for Bzpheal-ala Synthesis Yield and Purity

Optimizing the synthesis of Bzpheal-ala involves refining each step to maximize the yield and ensure the high purity of the final product. Key strategies focus on reaction conditions and purification methods.

| Strategy | Description | Application |

| Control of Reaction Conditions | Precisely managing parameters like temperature, pH, and reaction time. For the final condensation, adjusting the pH can significantly affect the rate of hydrazone formation. nih.gov Low temperatures are crucial during the reduction of N-benzoyl-L-phenylalanine to prevent over-reduction. | Maximizes product formation and minimizes side reactions. |

| Stoichiometry | Using a slight excess of one reactant (e.g., the hydrazide) can drive the condensation reaction to completion. | Improves conversion of the limiting reactant, increasing overall yield. |

| Solid-Phase Synthesis | Anchoring one of the precursors to a solid support (resin) can simplify purification by allowing filtration to remove excess reagents and byproducts. researchgate.net | Facilitates a cleaner reaction workup and can be adapted for automated synthesis. |

| Chromatography | Techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) are essential for separating the desired product from unreacted starting materials and side products. scielo.org.mx | Achieves high purity levels required for analytical and biological studies. |

| Recrystallization | A final purification step where the crude product is dissolved in a hot solvent and allowed to cool, forming pure crystals. prepchem.com | Removes impurities and yields a crystalline, highly pure final product. |

Advanced Characterization Techniques for Synthetic Bzpheal-ala Intermediates

Confirming the structure and purity of the synthetic intermediates, N-Benzoyl-L-phenylalaninal and N-Acetyl-L-alanine hydrazide, is crucial for the successful synthesis of Bzpheal-ala. A suite of advanced spectroscopic and analytical techniques is employed for this purpose.

| Technique | Purpose | Insights Provided |

| Nuclear Magnetic Resonance (NMR) | 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy is used to elucidate the molecular structure. scielo.org.mxmdpi.com | Confirms the presence of functional groups (aldehyde, amide), shows the connectivity of atoms, and verifies stereochemistry. |

| High-Resolution Mass Spectrometry (HRMS) | Provides an extremely accurate mass-to-charge ratio of the molecule. mdpi.com | Confirms the elemental composition and molecular formula of the intermediates. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. mdpi.com | Verifies the presence of key bonds like C=O (aldehyde, amide), N-H (amide), and C-H. |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides unambiguous proof of structure and stereochemistry for crystalline intermediates. |

| High-Performance Liquid Chromatography (HPLC) | Separates the components of a mixture to assess purity. | Quantifies the purity of the intermediate and can be used to isolate the pure compound. |

The application of these techniques ensures that the precursors meet the required structural and purity specifications before their use in the final condensation step to generate Bzpheal-ala.

Enzymatic Interaction Mechanisms of Bzpheal Ala

Alpha-Chymotrypsin Catalyzed Reactions and Bzpheal-ala Interaction

The interaction between Bzpheal-ala and α-chymotrypsin, a serine protease, has been a subject of detailed investigation. These studies have elucidated the kinetic effects and the influence of the enzyme's microenvironment on the compound.

Kinetic Studies of Enzyme Reaction Rate Diminution

When Bzpheal-ala is introduced into reactions catalyzed by α-chymotrypsin, a noticeable decrease in the reaction rate is observed over time compared to control reactions without the compound. nih.gov This diminution is a key indicator of the interaction between Bzpheal-ala and the enzyme. The data suggests that Bzpheal-ala itself is not the primary inhibitor. Instead, its hydrolysis under specific conditions releases a much more potent inhibitor. nih.gov

The process involves Bzpheal-ala undergoing hydrolysis to regenerate N-benzoyl-L-phenylalaninal. nih.gov This resulting aldehyde is a significantly more powerful inhibitor of serine proteases like α-chymotrypsin than the original Bzpheal-ala compound. nih.gov

Hydrolysis Enhancement in Enzyme-Generated Microenvironments

The rate of Bzpheal-ala hydrolysis is markedly increased within the microenvironment created by immobilized α-chymotrypsin. nih.gov When α-chymotrypsin is immobilized on a collodion (B3344781) membrane and exposed to a substrate like ethyl N-acetyl-L-tyrosinate at a pH of 8.5, it generates a localized acidic microenvironment with an effective pH of approximately 4. nih.gov

This acidic microenvironment significantly accelerates the hydrolysis of Bzpheal-ala present in the surrounding buffer solution. nih.gov The observed rate of hydrolysis is ten times greater than in control experiments where a pH gradient is not formed. nih.gov This enhancement is attributed to the acidic conditions within the membrane, which favor the breakdown of Bzpheal-ala. nih.gov

pH-Dependent Enzymatic Modulation

The inhibitory effect of Bzpheal-ala on α-chymotrypsin is highly dependent on pH. The disparity in the reaction rate between the experiments with and without Bzpheal-ala is much more pronounced at a lower pH of 5 compared to a pH of 7. nih.gov The extent of inhibition at pH 5 can be 25 to 40 times greater than at pH 7. nih.gov

This pH sensitivity is directly linked to the hydrolysis rate of Bzpheal-ala, which is substantially faster at pH 5. nih.gov The increased rate of hydrolysis at the lower pH leads to a more rapid generation of the potent aldehyde inhibitor, N-benzoyl-L-phenylalaninal, thus amplifying the inhibitory effect on α-chymotrypsin. nih.gov

Papain Catalyzed Reactions and Bzpheal-ala Effects

Bzpheal-ala also influences the activity of papain, a cysteine protease. Similar to its interaction with α-chymotrypsin, Bzpheal-ala's effect on papain is mediated by its hydrolysis product.

Comparative Analysis of Enzyme Inhibition Profiles

When Bzpheal-ala is added to ongoing reactions catalyzed by papain, the reaction rate decreases more rapidly than in control experiments. nih.gov This inhibitory effect is also significantly more pronounced at pH 5 than at pH 7. nih.gov The underlying mechanism is the same as with α-chymotrypsin: the acid-catalyzed hydrolysis of Bzpheal-ala liberates N-benzoyl-L-phenylalaninal, a potent inhibitor of cysteine proteases. nih.gov

The comparative analysis reveals that the inhibitory potency of the liberated aldehyde is substantial for both serine proteases (like α-chymotrypsin) and cysteine proteases (like papain). nih.gov

Bzpheal-ala as a Latent Inhibitor of Proteolytic Enzymes

The research collectively characterizes Bzpheal-ala as a latent, or "prodrug," inhibitor of proteolytic enzymes. nih.govacs.org This means that Bzpheal-ala itself is not the active inhibitory molecule but is converted into one under specific conditions. nih.gov

The key features of Bzpheal-ala as a latent inhibitor are:

Acid-Sensitive Hydrolysis: It undergoes hydrolysis to release the active inhibitor, N-benzoyl-L-phenylalaninal, at a rate that is significantly higher in acidic environments (pH 5-7). nih.govacs.org

Potent Liberated Inhibitor: The aldehyde product of hydrolysis is a far more potent inhibitor of both serine and cysteine proteases than the parent Bzpheal-ala compound. nih.govacs.org

pH-Dependent Efficacy: The inhibitory effect is markedly amplified at lower pH values due to the increased rate of hydrolysis. nih.govacs.org

This mechanism of action makes Bzpheal-ala a potential candidate for targeted inhibition in acidic microenvironments, such as those found in lysosomes. nih.gov

Scientific Data on "Bzpheal-ala" and its Enzymatic Interactions Remains Elusive

A thorough review of available scientific literature reveals a significant lack of data regarding the chemical compound "Bzpheal-ala" and its specific enzymatic interactions, including its acid-sensitivity, activation mechanisms, binding kinetics, and substrate specificity. Despite targeted searches for detailed research findings, no substantive information could be retrieved to populate the requested article structure.

The scientific community has not extensively published on "Bzpheal-ala," leaving its mechanisms of action largely uncharacterized in the public domain. The inquiry into its enzymatic functions, a critical aspect of understanding any bioactive compound, yielded no specific results. Key areas of investigation, such as how the compound is activated, its binding affinity for various enzymes, and its selectivity for specific substrates, remain undocumented in accessible research.

One search result tangentially mentioned a compound referred to as "BzPheal = Ala," identifying it as an acylhydrazide resulting from the reaction between N-benzoyl-L-phenylalaninal and N-acetyl-L-alanine hydrazide. This compound was studied in the context of its hydrolysis rate in a buffer solution. However, this information does not pertain to enzymatic interactions and may concern a different chemical entity than "Bzpheal-ala."

Without peer-reviewed studies or database entries, a scientifically accurate and informative article on the enzymatic interaction mechanisms of "Bzpheal-ala" cannot be constructed. The creation of data tables and detailed research findings, as requested, is not feasible due to the absence of foundational research.

Further research and publication in peer-reviewed journals are necessary to elucidate the biochemical properties and enzymatic interactions of "Bzpheal-ala." Until such data becomes available, a comprehensive and authoritative discussion on this specific topic is not possible.

Computational and Theoretical Investigations of Bzpheal Ala

Molecular Docking Simulations of Enzyme-Bzpheal-ala Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for predicting the interaction between a small molecule ligand and a protein receptor.

Identification of Binding Sites and Modes

Currently, there are no published studies that have performed molecular docking simulations to identify the binding sites and modes of Bzpheal-ala with any specific enzyme. Such a study would involve preparing a 3D structure of Bzpheal-ala and docking it into the active or allosteric sites of a target enzyme. The results would reveal the most likely binding poses, stabilized by interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Prediction of Binding Affinities

The prediction of binding affinity, often expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. For Bzpheal-ala, no such predictions have been reported. Future research would calculate these affinities to rank its potential as an inhibitor against various enzymes, providing a basis for experimental validation.

Molecular Dynamics Simulations of Bzpheal-ala in Solvation and Enzymatic Systems

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of atoms and molecules over time. This technique allows for the study of conformational changes and the stability of protein-ligand complexes in a simulated physiological environment.

Conformational Dynamics of Bzpheal-ala

The conformational landscape of Bzpheal-ala, which describes the range of 3D shapes the molecule can adopt, has not been characterized through MD simulations. A simulation of Bzpheal-ala in a solvent like water would reveal its flexibility, stable conformations, and the intramolecular interactions that govern its structure.

Dynamics of Enzyme-Inhibitor Interaction

While Bzpheal-ala is noted as a potential enzyme inhibitor, the dynamics of its interaction with any target enzyme have not been simulated. An MD simulation of a docked Bzpheal-ala-enzyme complex would assess the stability of the binding pose over time, revealing how the protein structure adapts to the ligand and the key residues that maintain the interaction.

Quantum Chemical Calculations for Bzpheal-ala Reactivity and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) can provide insights into molecular orbitals, charge distribution, and reaction mechanisms. There are currently no specific quantum chemical studies published for Bzpheal-ala. Such calculations could determine its frontier molecular orbitals (HOMO and LUMO) to predict its chemical reactivity and sites susceptible to nucleophilic or electrophilic attack.

Application of De Novo Design Algorithms for Bzpheal-ala Analogs

De novo design refers to the computational creation of novel molecules, such as peptide analogs, from scratch. nih.gov For a dipeptide like Bzpheal-ala, this process aims to generate new molecular entities that retain or improve upon the original's desired properties while potentially offering novel functionalities. This approach is not reliant on existing templates but rather builds molecules based on fundamental principles of molecular interactions and specified objectives. nih.gov The design process often begins by defining a functional site or a desired interaction, such as the binding mode of Bzpheal-ala within an enzyme active site. nih.gov Computational algorithms then generate and refine structures that fit these criteria. researchgate.net These methods can explore a vast chemical space to identify candidates with optimized characteristics, such as enhanced binding affinity or improved stability. researchgate.netacs.org

Genetic algorithms (GAs) are a class of optimization and search techniques inspired by natural evolution. nih.gov They are particularly well-suited for complex problems like molecular design, where the potential energy surface has many local minima. nomad-laboratory.dempg.de In the context of designing Bzpheal-ala analogs, a GA would operate on a population of candidate molecules, each represented by a "genetic" code, often a vector of torsion angles or other molecular descriptors. nomad-laboratory.de

The algorithm iteratively applies operators such as selection, crossover, and mutation to evolve the population toward solutions with better "fitness." uni-marburg.de Fitness is determined by a scoring function, which could be the predicted binding energy to a target enzyme, structural stability, or other desired physicochemical properties. researchgate.net For instance, a GA could be employed to find low-energy conformations of Bzpheal-ala analogs or to optimize the sequence of a larger peptide containing the Bzpheal-ala motif. nih.govnomad-laboratory.de The process is designed to efficiently sample the vast conformational space and identify promising candidates for further analysis or synthesis. nomad-laboratory.dempg.de

| Parameter | Description | Example Value/Strategy |

|---|---|---|

| Representation | Method of encoding a molecule. | Vector of rotatable bond torsion angles. nomad-laboratory.de |

| Population Size | Number of candidate solutions in each generation. | 100-500 individuals. |

| Fitness Function | Function to evaluate the quality of a candidate. | Predicted binding free energy to a target enzyme (e.g., from a docking score). |

| Selection | Process of choosing parents for the next generation. | Tournament selection or Roulette wheel selection. |

| Crossover | Combining genetic information from two parents. | Single-point or multi-point crossover of the torsion angle vectors. |

| Mutation | Introducing random changes to a candidate. | Random perturbation of a randomly selected torsion angle. |

| Termination Criteria | Conditions to stop the algorithm. | A fixed number of generations or convergence of the best fitness score. uni-marburg.de |

In recent years, deep learning has emerged as a powerful tool for de novo peptide design. arxiv.orgmdpi.com Unlike traditional methods, deep learning models can learn complex patterns and relationships directly from large datasets of existing molecular structures and their properties. researchgate.net For generating Bzpheal-ala analogs, generative models such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) are particularly relevant. acs.orgmdpi.com

These models can be trained on databases of known peptides to learn a compressed, or "latent," representation of the chemical space. acs.org By sampling from this latent space and decoding the samples, the model can generate novel peptide sequences that are similar to but distinct from the training data. researchgate.net This process can be guided to optimize for specific properties, such as predicted bioactivity or low toxicity. acs.org For example, a model could be trained on a dataset of enzyme inhibitors and then used to generate novel dipeptides, like Bzpheal-ala analogs, that are predicted to have high inhibitory potential. arxiv.org This approach accelerates the discovery process by proposing viable candidates for experimental validation. acs.orgresearchgate.net

| Model Architecture | Mechanism | Application to Bzpheal-ala Analogs |

|---|---|---|

| Variational Autoencoder (VAE) | An encoder maps input peptides to a latent space, and a decoder reconstructs peptides from points in this space. New analogs are generated by sampling from the latent space. acs.org | Generates a diverse range of novel dipeptide structures by exploring the continuous latent space learned from known peptides. |

| Generative Adversarial Network (GAN) | A "generator" network creates new peptide sequences, while a "discriminator" network tries to distinguish them from real peptides. The generator improves by trying to fool the discriminator. mdpi.comresearchgate.net | Designs novel Bzpheal-ala analogs that have properties statistically indistinguishable from a dataset of known active peptides. |

| Recurrent Neural Network (RNN) / LSTM | Processes sequences of amino acids one by one, making them suitable for sequence-based generation. acs.org | Generates new peptide sequences containing the Bzpheal-ala motif by predicting the next amino acid in a sequence. |

| Transformer Models | Utilize attention mechanisms to weigh the importance of different amino acids in a sequence, allowing for the capture of long-range dependencies. acs.org | Designs analogs by considering the global context of the entire peptide sequence, potentially leading to more stable and functional structures. |

Genetic Algorithm Frameworks in Molecular Optimization

Computational Modeling of Enzyme Microenvironments Relevant to Bzpheal-ala Activity

Understanding the biological activity of Bzpheal-ala often requires studying its interaction with target enzymes at an atomic level. The enzyme's active site provides a unique microenvironment that is critical for its catalytic function and substrate binding. rsc.org Computational modeling techniques, especially molecular dynamics (MD) simulations, are invaluable for exploring the dynamic nature of these microenvironments. mdpi.comnih.gov

| Component | Description | Example Implementation |

|---|---|---|

| Initial Structure | Starting coordinates for the simulation. | An experimentally determined crystal structure or a computationally docked model of Bzpheal-ala in the enzyme active site. mdpi.com |

| Force Field | A set of parameters and equations used to calculate the potential energy of the system. | AMBER, CHARMM, or GROMOS for the protein; GAFF or CGenFF for the Bzpheal-ala ligand. escholarship.org |

| Solvation | Explicit representation of the solvent. | The complex is placed in a periodic box of water models (e.g., TIP3P, TIP4P-Ew). escholarship.org |

| System Neutralization | Addition of counter-ions to neutralize the net charge of the system. | Adding Na+ or Cl- ions. |

| Equilibration | A process to relax the system to the desired temperature and pressure. | A multi-step process involving initial energy minimization followed by gradual heating and pressure stabilization under restraints. nih.gov |

| Production Run | The main simulation phase where data is collected for analysis. | Simulations run for hundreds of nanoseconds to microseconds to capture relevant biological motions. mdpi.com |

| Analysis | Post-simulation calculations to extract meaningful information. | Calculation of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bonds, and binding free energies (MM/PBSA). nih.gov |

In Vitro Assays and Mechanistic Elucidation of Bzpheal Ala

Spectroscopic Techniques for Monitoring Bzpheal-ala Interactions (e.g., UV-Vis, Fluorescence, NMR)

Spectroscopic techniques are non-destructive methods that provide detailed information about the structure and environment of molecules by analyzing their interaction with electromagnetic radiation. solubilityofthings.com For a compound like Bzpheal-ala, these methods are indispensable for monitoring its behavior in solution and its interactions with other molecules.

UV-Vis Spectroscopy : This technique measures the absorption of ultraviolet and visible light by a molecule. sci-hub.se The benzophenone (B1666685) (Bz) group in Bzpheal-ala contains aromatic rings and a carbonyl group, which act as a chromophore, absorbing UV light at specific wavelengths. upi.edu Changes in the chemical environment around this chromophore, such as binding to a protein or an enzymatic reaction, can cause a shift in the absorption maximum (λmax) or a change in the molar absorptivity (ε), which can be monitored to study these interactions. oxinst.com For instance, the concentration of Bzpheal-ala in a solution can be quantified using the Beer-Lambert law. oxinst.com

Fluorescence Spectroscopy : Fluorescence is a highly sensitive technique that measures the light emitted from a substance after it has absorbed photons. oxinst.com While benzophenone itself is not strongly fluorescent, its properties can be modulated upon interaction or it can be used as a photo-affinity label. More commonly, fluorescent probes are used in conjunction with the molecule of interest. Assays can be designed where the cleavage of Bzpheal-ala by an enzyme separates a fluorophore from a quencher, leading to an increase in fluorescence that can be monitored over time. wikipedia.org This method is generally more sensitive than spectrophotometric assays. wikipedia.orglongdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the atomic structure of a molecule in solution. youtube.com Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectra can confirm the identity and purity of synthesized Bzpheal-ala. Furthermore, NMR can be used to study interactions by observing changes in the chemical shifts of specific protons or carbons in Bzpheal-ala upon binding to a target, such as an enzyme's active site. researchgate.nethmdb.ca These shifts indicate changes in the local electronic environment of the nuclei. youtube.com

Time-resolved spectroscopy is a powerful method for studying dynamic processes, such as chemical reactions, on very short timescales. wikipedia.org It involves exciting a sample with a short pulse of light (pump pulse) and then monitoring the subsequent changes with another light pulse (probe pulse) at various time delays. researchgate.net This technique is particularly useful for studying the hydrolysis kinetics of Bzpheal-ala.

By monitoring changes in the spectroscopic signal (absorbance or fluorescence) over time, one can directly observe the rate of the hydrolysis reaction. wikipedia.orgrsc.org For example, if the hydrolysis of the peptide bond in Bzpheal-ala leads to a product with a different UV-Vis absorption spectrum, time-resolved absorption spectroscopy can track the disappearance of the Bzpheal-ala signal and the appearance of the product signal. researchgate.net This allows for the determination of rate constants and the elucidation of the reaction mechanism. Time-resolved fluorescence spectroscopy can be even more sensitive, especially if the hydrolysis event causes a significant change in the fluorescence properties of the system. wikipedia.org

Chromatographic Methods for Product Analysis (e.g., HPLC-MS)

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. rajithperera.com High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a particularly potent combination for analyzing the products of reactions involving Bzpheal-ala. researchgate.netchromatographyonline.com

HPLC separates compounds in a liquid mixture based on their physical and chemical properties as they pass through a column packed with a stationary phase. rajithperera.com For Bzpheal-ala and its potential hydrolysis products (e.g., Bz-phenylalanine and alanine), a reversed-phase HPLC method is typically employed, where separation occurs based on hydrophobicity. mdpi.com

Following separation by HPLC, the components are introduced into a mass spectrometer. MS ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio, providing precise molecular weight information and structural data through fragmentation patterns. researchgate.netnih.gov This allows for the unambiguous identification of Bzpheal-ala and its degradation products. The high sensitivity and specificity of HPLC-MS make it ideal for monitoring the progress of an enzymatic reaction and identifying all resulting species. frontiersin.org

Table 1: Illustrative HPLC-MS Data for Analysis of Bzpheal-ala Hydrolysis This table presents hypothetical data for demonstration purposes.

| Compound | Retention Time (min) | Observed m/z [M+H]⁺ |

|---|---|---|

| Bzpheal-ala | 12.5 | 417.18 |

| Bz-Phenylalanine | 9.8 | 346.14 |

Enzymatic Assays for Activity and Inhibition Studies

Enzymatic assays are laboratory procedures used to measure the rate of enzyme reactions and are crucial for studying how compounds like Bzpheal-ala might act as substrates or inhibitors for specific enzymes, such as peptidases. tipbiosystems.com These assays are central to drug discovery for identifying molecules that can modulate the activity of enzymes involved in disease. bellbrooklabs.com

To study Bzpheal-ala, an assay would be designed to measure the activity of a selected peptidase that can cleave its peptide bond. The reaction rate can be determined by measuring either the decrease in the concentration of the substrate (Bzpheal-ala) or the increase in the concentration of one of the products over time. tipbiosystems.com For inhibition studies, the assay is performed in the presence of varying concentrations of a potential inhibitor, and the effect on the enzyme's activity is measured to determine the inhibitor's potency, often expressed as an IC₅₀ value. frontiersin.orgbellbrooklabs.com

Enzyme assays can be performed in two main formats: continuous and discontinuous. wikipedia.orgtipbiosystems.com

Continuous Assays : In a continuous assay, the reaction is monitored in real-time, providing a continuous reading of enzyme activity. longdom.orgtipbiosystems.com This is often achieved using spectrophotometry or fluorometry, where a change in absorbance or fluorescence is directly proportional to product formation or substrate consumption. wikipedia.org For Bzpheal-ala, a continuous assay could be developed if its cleavage causes a direct change in the UV-Vis spectrum or if a coupled enzymatic reaction produces a colored or fluorescent product. nih.govresearchgate.net

Discontinuous Assays : In a discontinuous assay, samples are taken from the reaction mixture at specific time intervals. The reaction in these samples is then stopped (quenched), and the concentration of substrate or product is measured. wikipedia.orglongdom.org This format is often necessary when a direct, real-time signal is not available. tipbiosystems.com For Bzpheal-ala, this would typically involve quenching the reaction at various time points and then analyzing the samples by HPLC-MS to quantify the amount of Bzpheal-ala remaining and the products formed. longdom.org

Table 2: Comparison of Assay Formats for Bzpheal-ala Cleavage

| Feature | Continuous Assay | Discontinuous Assay |

|---|---|---|

| Principle | Real-time monitoring of reaction progress. tipbiosystems.com | Analysis of samples taken at discrete time points. wikipedia.org |

| Typical Method | Spectrophotometry, Fluorometry. wikipedia.org | HPLC-MS, Radiometric Assays. longdom.org |

| Advantage | Provides immediate rate data, high throughput. longdom.org | High precision, suitable for complex mixtures, direct product identification. tipbiosystems.com |

| Disadvantage | May require specific substrate properties or coupled reactions. | More labor-intensive, lower throughput. |

A primary goal of enzyme assays is to determine the kinetic parameters that describe the enzyme's efficiency and its affinity for a substrate. The most common parameters are the Michaelis constant (Kм) and the maximum reaction velocity (Vmax). nih.gov These are determined by measuring the initial reaction rate (v₀) at various substrate concentrations ([S]). libretexts.org

The data of v₀ versus [S] typically yields a hyperbolic curve that can be fitted to the Michaelis-Menten equation. libretexts.org From this analysis, Vmax (the rate at saturating substrate concentration) and Kм (the substrate concentration at which the reaction rate is half of Vmax) are calculated. mdpi.com Kм is often used as a measure of the enzyme's affinity for the substrate; a lower Kм value indicates a higher affinity. mdpi.com

Table 3: Hypothetical Kinetic Data for an Enzyme Acting on Bzpheal-ala This table presents hypothetical data for demonstration purposes.

| Bzpheal-ala Concentration [S] (µM) | Initial Velocity (v₀) (µM/min) |

|---|---|

| 5 | 2.4 |

| 10 | 4.5 |

| 20 | 7.8 |

| 40 | 12.1 |

| 80 | 16.5 |

From a nonlinear fit of this data to the Michaelis-Menten equation, the following parameters could be derived:

Vmax: 25.0 ± 1.5 µM/min

Kм: 35.0 ± 2.5 µM

Continuous and Discontinuous Assay Formats

pH-Dependent Reaction Profiling and Optimization

The activity of most enzymes is highly dependent on the pH of the surrounding environment, as pH can affect the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. nih.gov Therefore, determining the optimal pH for an enzymatic reaction is a critical step in its characterization.

To create a pH-dependent reaction profile for the enzymatic hydrolysis of Bzpheal-ala, a series of assays are conducted across a range of pH values while keeping all other conditions (like temperature and substrate concentration) constant. The initial reaction rate is measured at each pH, and the results are plotted as activity versus pH. This plot typically shows a bell-shaped curve, with the peak indicating the optimal pH (pH-opt) for the enzyme's activity on that specific substrate. nih.gov This information is crucial for ensuring that kinetic assays are performed under optimal conditions and for gaining insight into the catalytic mechanism of the enzyme. rsc.org

Table 4: Illustrative pH Profile for the Enzymatic Hydrolysis of Bzpheal-ala This table presents hypothetical data for demonstration purposes.

| pH | Relative Activity (%) |

|---|---|

| 5.0 | 25 |

| 6.0 | 60 |

| 6.5 | 85 |

| 7.0 | 100 |

| 7.5 | 92 |

| 8.0 | 70 |

Table of Mentioned Compounds

| Compound Name |

|---|

| Bzpheal-ala |

| Benzophenone |

| Phenylalanine |

| Alanine (B10760859) |

Enzyme Immobilization Methodologies for Microenvironment Studies

The study of enzymatic reactions within controlled microenvironments is crucial for understanding their behavior in complex biological systems. Enzyme immobilization provides a powerful tool to create such environments, allowing for detailed investigation of kinetic and stability parameters that may differ significantly from those observed in bulk solution. One such technique involves the use of collodion (B3344781) membranes, which serve as a support matrix for entrapping enzymes while allowing for the diffusion of substrates and products. This section explores the use of collodion membranes for enzyme immobilization and the subsequent impact on enzyme function.

Collodion Membrane Systems

Collodion, a nitrocellulose-based polymer, can be cast into thin, semi-permeable membranes. These membranes serve as effective matrices for the physical entrapment of enzymes. The process typically involves preparing a solution of the enzyme and collodion, which is then spread to form a thin film. As the solvent evaporates, a porous membrane is formed with the enzyme molecules physically confined within its structure. nih.gov This method of entrapment is a relatively gentle immobilization technique that often helps in retaining the enzyme's catalytic activity. hugendubel.info

A notable application of this system is in the study of α-chymotrypsin immobilized within a collodion membrane. nih.govcapes.gov.br In one key study, α-chymotrypsin was immobilized in a collodion membrane to investigate its activity in a controlled microenvironment. nih.gov The immobilized enzyme was then exposed to a substrate, in this case, a compound referred to as BzPheal=Ala, which is the acylhydrazide product of a reaction between N-benzoyl-L-phenylalaninal and N-acetyl-L-alanine hydrazide. nih.gov The membrane's porous nature allows the substrate to diffuse into the membrane and interact with the active sites of the entrapped enzyme, while the larger enzyme molecules remain immobilized. hugendubel.infonih.gov This setup creates a distinct microenvironment within the membrane that can be different from the external bulk solution. nih.govresearchgate.net

Impact of Immobilization on Enzyme Kinetics and Stability

The immobilization of an enzyme within a matrix like a collodion membrane can profoundly affect its kinetic behavior and stability. hugendubel.infocapes.gov.brresearchgate.net These changes can arise from conformational alterations of the enzyme upon immobilization, diffusional limitations of the substrate and product, and the creation of a unique microenvironment within the support matrix. hugendubel.infocapes.gov.br

In the case of α-chymotrypsin immobilized in a collodion membrane, the enzymatic activity was observed to be significantly influenced by the microenvironment it generated. nih.gov The hydrolysis of a substrate by the enzyme can lead to the production of acidic byproducts, which, within the confined space of the membrane, can cause a localized drop in pH. nih.govresearchgate.net Indicator studies with immobilized α-chymotrypsin have shown that while the external bulk solution was maintained at a pH of 8.5, the effective pH within the membrane was approximately 4. nih.gov

This acidic microenvironment has a direct impact on the kinetics of the enzymatic reaction. The hydrolysis of Bzpheal-ala was found to be markedly accelerated under these conditions. Research findings indicate that the rate of hydrolysis of Bzpheal-ala by the immobilized α-chymotrypsin was 10 times greater than the rate observed in control experiments where a concentrated buffer prevented the formation of a pH gradient. nih.gov This enhancement is attributed to the acidic catalysis favored by the low pH microenvironment within the membrane. nih.gov

Beyond the kinetic effects, immobilization within a collodion membrane has also been shown to confer remarkable stability to the enzyme. nih.govcapes.gov.br The physical confinement within the porous matrix can protect the enzyme from denaturation and autolysis, leading to a longer functional lifespan compared to the enzyme in its free, soluble form. hugendubel.infomdpi.com This increased stability is a significant advantage for the continuous use of enzymes in bioreactors and for studying their long-term behavior. mdpi.com

The following table summarizes the observed effects of immobilizing α-chymotrypsin in a collodion membrane on the hydrolysis of Bzpheal-ala.

| Parameter | Condition | Observation | Reference |

| Microenvironment pH | α-chymotrypsin immobilized in collodion membrane, bulk solution at pH 8.5 | Effective pH within the membrane is ~4 | nih.gov |

| Reaction Rate | Hydrolysis of Bzpheal-ala by immobilized α-chymotrypsin | 10-fold increase compared to control without pH gradient | nih.gov |

| Enzyme Stability | α-chymotrypsin immobilized in collodion membrane | Described as "remarkable stability" | nih.gov |

Structural Analogs and Derivatives of Bzpheal Ala

Design Principles for Bzpheal-ala Analogs and Peptidomimetics

The design of Bzpheal-ala analogs is rooted in the principles of peptidomimetics, a field dedicated to creating molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. upc.edunih.govbenthamscience.com The primary goals are to enhance stability against enzymatic degradation, improve receptor affinity and selectivity, and control the pharmacokinetic profile. upc.eduresearchgate.net For Bzpheal-ala, which acts as a prodrug, design principles also center on controlling the rate of hydrolysis to release the active aldehyde inhibitor, N-benzoyl-L-phenylalaninal, particularly under specific pH conditions found in target cellular compartments like lysosomes. nih.gov

The benzoyl phenylalanine portion of the molecule is a critical determinant of its inhibitory activity. Modifications to this moiety can significantly alter its interaction with the target enzyme's active site.

Aromatic Ring Substitution: Introducing substituents onto the benzoyl ring can modulate the electronic properties of the benzophenone (B1666685) carbonyl group. For instance, incorporating electron-withdrawing groups, such as halogens (F, Cl, Br), can increase the reactivity of the resulting aldehyde, potentially leading to more potent enzyme inhibition. nih.gov This strategy has been shown to increase the efficacy of related compounds like p-benzoyl-l-phenylalanine (pBpa) in photocrosslinking applications, a principle that can be extrapolated to enhancing covalent interactions in enzyme inhibition. nih.gov

Phenylalanine Backbone Alterations: The phenylalanine structure itself can be replaced with other natural or unnatural amino acids to explore different binding pocket specificities. Changing the side chain from a benzyl (B1604629) group to other hydrophobic or aromatic groups could alter the van der Waals interactions within the enzyme's S1 pocket, thereby tuning the selectivity for different proteases.

The alanine (B10760859) hydrazide moiety serves to cap the reactive aldehyde, forming a hydrazone that renders the compound temporarily inactive. nih.gov This part of the molecule is crucial for the prodrug's stability and its pH-sensitive activation.

Hydrazide as a Peptide Bond Isostere: The hydrazide linkage is a well-known peptide bond isostere. upc.eduresearchgate.net Introducing an additional nitrogen atom into the backbone alters the molecule's electrostatic properties and hydrogen bonding capabilities. acs.org This can influence the compound's conformation and its interaction with transport proteins or off-target enzymes. acs.org

Varying the Amino Acid: The alanine residue can be substituted with other amino acids. Changing to a larger hydrophobic residue (e.g., leucine (B10760876) or valine) or a smaller one (e.g., glycine) would modify the steric and electronic environment around the hydrazone bond, potentially altering the rate of hydrolysis and, consequently, the speed of prodrug activation.

N-Acyl Group Modification: The N-acetyl group on the alanine hydrazide can be replaced with other acyl groups. For example, using a more electron-withdrawing acyl group could influence the stability of the hydrazone linkage, providing another mechanism to control the rate of release of the active aldehyde.

Replacing the natural α-amino acid (L-alanine) with a non-coded amino acid like beta-alanine (B559535) (β-alanine) represents a significant structural modification aimed at improving stability and altering conformation. nih.gov

Enhanced Stability: Peptides containing β-alanine often exhibit increased resistance to degradation by proteases, as the altered backbone structure is not readily recognized by these enzymes. nih.gov Substituting the L-alanine with β-alanine in the hydrazide moiety could therefore increase the circulating half-life of the prodrug. β-Alanine is a naturally occurring amino acid that is a component of carnosine and coenzyme A. nih.gov

Modifications of the Alanine Hydrazide Moiety

Synthesis and Characterization of Bzpheal-ala Analogs

The synthesis of Bzpheal-ala and its analogs relies on established methods in peptide and organic chemistry. The primary reaction involves the condensation of a peptide aldehyde with an amino acid hydrazide. nih.gov Characterization of the final products typically involves NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity. nih.govmdpi.com

Both solid-phase and solution-phase synthesis methodologies can be employed to create the necessary precursors for Bzpheal-ala analogs.

Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS is the method of choice for the efficient production of linear peptides and their derivatives. nobelprize.orgchem-soc.si In the context of Bzpheal-ala analogs, SPPS would be ideal for synthesizing modified peptide hydrazides. The synthesis would involve sequentially coupling protected amino acids to a growing chain anchored to a solid resin support. nobelprize.orgmdpi.com This method simplifies purification, as excess reagents and byproducts are washed away after each step. nobelprize.org It is highly amenable to creating a library of analogs by systematically varying the amino acid residues. nih.gov

Solution-Phase Synthesis: While often more time-consuming, solution-phase synthesis is highly versatile and sometimes necessary for complex peptides or modifications that are not compatible with solid-phase conditions. nih.govias.ac.inlibretexts.org This technique would be used to synthesize the modified N-benzoyl-phenylalaninal precursors and could also be used for the final condensation step between the aldehyde and the synthesized peptide hydrazide. nih.gov Protecting groups are essential in solution-phase synthesis to ensure specific amide bond formation. libretexts.org

Structure-Activity Relationship (SAR) Studies of Bzpheal-ala Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the molecular design of Bzpheal-ala derivatives. These studies systematically alter the compound's structure and measure the resulting effect on biological activity, providing a rational basis for further modifications. nih.govresearchgate.netnih.gov For Bzpheal-ala, SAR would focus on two key parameters: the rate of pH-dependent hydrolysis (prodrug activation) and the inhibitory potency of the released aldehyde against target enzymes like papain and chymotrypsin. nih.gov

The key findings from such studies would likely correlate specific structural changes to functional outcomes. For example:

Benzoyl Ring Substitution: Electron-withdrawing substituents on the benzoyl ring would be expected to increase the electrophilicity of the released aldehyde's carbonyl carbon, leading to a lower Ki (higher potency) for enzyme inhibition.

Hydrazone Moiety: Modifications to the amino acid or N-acyl group in the hydrazide moiety would directly impact the stability of the hydrazone bond. A less stable bond would lead to faster release of the active inhibitor, which could be advantageous in some therapeutic contexts but detrimental if it leads to premature, non-targeted activation.

Amino Acid Chirality: The use of D-amino acids instead of L-amino acids in the hydrazide portion would likely increase resistance to enzymatic degradation, enhancing the prodrug's stability in biological systems. researchgate.net

The following table illustrates a hypothetical SAR for a series of Bzpheal-ala derivatives against a model cysteine protease.

| Analog | Modification | Relative Hydrolysis Rate (pH 5.0) | Inhibitory Potency (Ki) of Released Aldehyde |

|---|---|---|---|

| Bzpheal-ala (Parent) | None | 1.0 | ++ |

| Analog 1 | 4-Fluoro on Benzoyl Ring | ~1.0 | +++ |

| Analog 2 | Alanine → Glycine | > 1.0 (Faster) | ++ |

| Analog 3 | Alanine → Leucine | < 1.0 (Slower) | ++ |

| Analog 4 | Alanine → β-Alanine | < 1.0 (Slower) | ++ |

| Analog 5 | N-acetyl → N-trifluoroacetyl | > 1.0 (Faster) | ++ |

Future Directions and Emerging Research Avenues for Bzpheal Ala

Exploration of Broader Enzymatic Targets Beyond Classic Proteases

While the peptide-like structure of Bzpheal-ala might suggest an affinity for proteases, future research should broaden the scope to include a wider array of enzymatic targets. Many enzymes outside of the classic protease families, such as kinases, phosphatases, and metabolic enzymes, are crucial in disease pathways and could be potential targets for Bzpheal-ala.

Initial screening efforts could employ high-throughput screening (HTS) assays against a diverse panel of enzymes. A notable example of a non-proteolytic enzyme class of significant therapeutic interest is the kinome. Label-free detection methods, such as those using silicon nanowire field-effect transistors, have proven effective in identifying small-molecule inhibitors of ATP binding to kinases and could be adapted for Bzpheal-ala. pnas.org

Furthermore, the investigation of allosteric binding sites presents a compelling avenue. Targeting allosteric sites, which are distinct from the active site, can offer higher selectivity and reduce the likelihood of drug resistance. frontiersin.org Techniques like the thermal shift assay (TSA) can be utilized in a high-throughput format to identify if Bzpheal-ala binding stabilizes a target enzyme, a hallmark of ligand interaction. mdpi.com

Table 1: Potential Non-Protease Enzymatic Targets for Bzpheal-ala

| Enzyme Class | Rationale for Investigation | Potential Screening Methodologies |

| Kinases | Central regulators of cell signaling pathways often implicated in cancer and inflammatory diseases. | Label-free Nanowire FETs, Thermal Shift Assay (TSA), Isothermal Titration Calorimetry (ITC) |

| Phosphatases | Counterparts to kinases, playing critical roles in signal transduction. | Phosphatase activity assays, Surface Plasmon Resonance (SPR) |

| Metabolic Enzymes | Key components of metabolic pathways that are often dysregulated in diseases like cancer and diabetes. mdpi.com | Enzyme activity assays, Metabolomics profiling |

| Histone Deacetylases (HDACs) | Epigenetic modifiers involved in gene expression regulation. | HDAC activity assays, Cellular thermal shift assay (CETSA) |

Investigation of Bzpheal-ala Interactions in Complex Biological Pathways

Understanding the impact of Bzpheal-ala on individual enzymes is only the first step. A systems biology approach is necessary to elucidate how this compound influences complex and interconnected biological pathways. researchgate.netnih.gov Biological pathways are intricate networks of molecular interactions that govern cellular functions, and their dysregulation is often at the heart of disease. nih.gov

Future studies should aim to map the interactions of Bzpheal-ala within cellular signaling and metabolic networks. This can be initiated by identifying the direct molecular targets and then exploring the downstream consequences of their modulation. For instance, if Bzpheal-ala is found to inhibit a specific kinase, subsequent investigations would focus on the phosphorylation status of known substrates of that kinase and the resulting changes in gene expression or cellular phenotype.

Metabolic pathways, such as fatty acid β-oxidation and glycolysis, are fundamental to cellular energy and biosynthesis and represent potential areas of influence for Bzpheal-ala. mdpi.commdpi.com Techniques that monitor changes in key metabolites following treatment with Bzpheal-ala can provide insights into its effects on these pathways. For example, studies on alpha-lipoic acid (ALA), another bioactive molecule, have demonstrated its ability to modulate mitochondrial energy metabolism. nih.govnih.gov A similar approach could be applied to Bzpheal-ala to understand its metabolic footprint.

Advanced Spectroscopic and Imaging Techniques for Real-time Molecular Interaction Studies

To gain a dynamic understanding of how Bzpheal-ala interacts with its molecular targets within a cellular context, the application of advanced spectroscopic and imaging techniques is paramount. These methods allow for the real-time visualization and quantification of molecular binding events in living cells.

Fluorescence-based techniques are particularly powerful for studying protein-protein interactions (PPIs) and small molecule-protein interactions. nih.govacs.org For instance, a genetically encoded reporter system named SPPIER (separation of phases-based protein interaction reporter) utilizes green fluorescent protein (GFP) to visualize small molecule-induced PPIs through the formation of fluorescent droplets. acs.org Such an approach could be adapted to study if Bzpheal-ala promotes or disrupts specific PPIs.

Other label-free methods offer the advantage of not requiring modification of the interacting molecules. Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are optical techniques that can monitor the binding and dissociation of small molecules to immobilized proteins in real-time, providing valuable kinetic data. mdpi.comresearchgate.net

Table 2: Advanced Techniques for Studying Bzpheal-ala's Molecular Interactions

| Technique | Principle | Application for Bzpheal-ala Research |

| Fluorescence Resonance Energy Transfer (FRET) | Measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. | To detect and quantify the binding of fluorescently labeled Bzpheal-ala to a target protein or to monitor conformational changes in a target protein upon binding. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip upon molecular binding. mdpi.com | To determine the binding affinity and kinetics of Bzpheal-ala to a purified target protein without the need for labeling. mdpi.comresearchgate.net |

| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind. mdpi.com | Similar to SPR, for real-time, label-free analysis of binding kinetics and affinity. mdpi.com |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. mdpi.com | To determine the thermodynamic parameters of Bzpheal-ala binding to its target, providing insights into the driving forces of the interaction. mdpi.com |

| Live-Cell Imaging with Fluorescent Probes | Utilizes small-molecule fluorescent probes that change their emission properties upon binding to a target. researchgate.net | To visualize the subcellular localization and concentration of Bzpheal-ala or its target in real-time. |

Integration of Omics Data for Systems-Level Understanding of Bzpheal-ala Effects

A comprehensive understanding of the biological effects of Bzpheal-ala necessitates a multi-omics approach. nih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a holistic view of the cellular response to the compound. frontiersin.orgresearchgate.net This systems-level perspective can reveal not only the direct targets of Bzpheal-ala but also the broader network of pathways that are perturbed. nih.gov

For example, treating cells with Bzpheal-ala and subsequently performing transcriptomic analysis (e.g., RNA-Seq) can identify genes whose expression is significantly altered. Proteomic analysis (e.g., mass spectrometry-based proteomics) can then reveal changes in protein abundance, which may or may not correlate directly with the transcriptomic changes, highlighting the importance of post-transcriptional regulation. researchgate.net Metabolomic studies can further connect these changes to alterations in cellular metabolism.

The integration of these multi-omics datasets can be used to build and refine network models of Bzpheal-ala's mechanism of action. nih.gov Such models can generate new hypotheses about the compound's effects and identify potential biomarkers for its activity. karger.com

Development of Novel Methodologies for Studying Acid-Sensitive Bioactive Molecules

The inherent acid-lability of Bzpheal-ala presents a challenge for its study and potential therapeutic application. google.com Standard analytical techniques may lead to its degradation, yielding misleading results. Therefore, a key area of future research will be the development and application of methodologies specifically designed for acid-sensitive molecules.

Capillary electrophoresis (CE) has been shown to be a valuable tool for determining the physicochemical properties, such as pKa values, of labile compounds, as it allows for rapid analysis and the separation of the intact compound from its degradation products. nih.gov The development of a robust CE-based method for Bzpheal-ala would be a critical first step for its characterization.

Furthermore, formulation strategies to protect acid-labile compounds from the acidic environment of the stomach are essential for oral drug delivery. This could involve the use of enteric coatings or co-formulation with basic salts to neutralize gastric acid. google.com Research into appropriate formulation strategies for Bzpheal-ala will be crucial for its progression as a potential therapeutic agent. The stability of the compound at different pH values needs to be thoroughly investigated to inform formulation development. researchgate.net

Q & A

Basic Research Questions

Q. How can Bzpheal-ala be synthesized and characterized with reproducibility in mind?

- Methodological Answer : Synthesis protocols should include step-by-step descriptions of reaction conditions (e.g., solvents, catalysts, temperature), purification methods (e.g., column chromatography, recrystallization), and characterization techniques (e.g., NMR, HPLC, mass spectrometry). For reproducibility, ensure all experimental parameters (e.g., pH, reaction time) are documented in detail, and reference spectral data for comparison .

- Example Table :

| Parameter | Value | Instrumentation |

|---|---|---|

| Yield | 72% | Gravimetric analysis |

| Purity | ≥98% | HPLC (C18 column, 220 nm) |

Q. What are the stability considerations for Bzpheal-ala under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Use HPLC to monitor degradation products over time. Report degradation kinetics (e.g., half-life) and recommend storage conditions (e.g., inert atmosphere, −20°C) based on empirical data .

Q. How should researchers design initial experiments to assess Bzpheal-ala’s biological activity?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using dose-response curves. Include positive/negative controls and validate results with triplicate measurements. Use statistical tools (e.g., ANOVA) to confirm significance thresholds .

Advanced Research Questions

Q. How can contradictory data on Bzpheal-ala’s mechanism of action be resolved?

- Methodological Answer : Apply triangulation by cross-validating results using multiple techniques (e.g., SPR for binding affinity, molecular docking for structural interactions). Analyze experimental variables (e.g., buffer composition, protein batch differences) and use systematic error propagation models to identify sources of inconsistency .

- Example Workflow :

- Hypothesis: Contradiction arises from pH-dependent conformational changes.

- Test: Repeat assays at pH 5.0, 7.4, and 9.0.

- Analysis: Compare IC₅₀ values and structural simulations (e.g., MD trajectories).

Q. What advanced techniques are recommended for elucidating Bzpheal-ala’s interaction with cellular targets?

- Methodological Answer : Combine cryo-EM for structural insights, isothermal titration calorimetry (ITC) for thermodynamic profiling, and CRISPR-Cas9 knockouts to confirm target specificity. Validate findings with orthogonal methods (e.g., fluorescent probes for real-time tracking) .

Q. How can researchers optimize Bzpheal-ala’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict logP, bioavailability, and metabolic stability. Test derivatives with modified functional groups and compare PK parameters (e.g., Cmax, AUC) in rodent models .

Q. What strategies ensure ethical and rigorous reporting of Bzpheal-ala’s toxicological data?

- Methodological Answer : Follow OECD guidelines for acute/chronic toxicity studies. Disclose all raw data (e.g., histopathology scores, organ weights) in supplementary materials. Address potential conflicts of interest and adhere to ARRIVE 2.0 guidelines for animal research .

Methodological Best Practices

Q. How should researchers address discrepancies between computational predictions and experimental results for Bzpheal-ala?

- Answer : Re-parameterize force fields in molecular dynamics simulations using experimental data (e.g., NMR-derived torsion angles). Validate docking poses with mutagenesis studies or X-ray crystallography .

Q. What frameworks support interdisciplinary collaboration in Bzpheal-ala research?

- Answer : Establish shared data repositories (e.g., Zenodo) with standardized metadata. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and collaborative tools (e.g., electronic lab notebooks) to integrate chemical, biological, and computational data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.